molecular formula C5H4Cl2N2O B13108232 5,6-Dichloro-1-methylpyridazin-4(1H)-one

5,6-Dichloro-1-methylpyridazin-4(1H)-one

Cat. No.: B13108232
M. Wt: 179.00 g/mol
InChI Key: PRUZVHQMYHYPIH-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-methylpyridazin-4(1H)-one is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1-methylpyridazin-4(1H)-one typically involves the chlorination of 1-methylpyridazin-4(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1-methylpyridazin-4(1H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyridazine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted pyridazinones with various functional groups.

    Oxidation: Carboxylated pyridazinones.

    Reduction: Dechlorinated or reduced pyridazinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1-methylpyridazin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of chlorine atoms can enhance its binding affinity to certain molecular targets, making it a potent inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyridazin-4(1H)-one: Lacks the chlorine atoms, making it less reactive in nucleophilic substitution reactions.

    5,6-Dichloropyridazin-4(1H)-one: Lacks the methyl group, which can affect its solubility and reactivity.

    5-Chloro-1-methylpyridazin-4(1H)-one:

Uniqueness

5,6-Dichloro-1-methylpyridazin-4(1H)-one is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its chemical properties and potential applications. The combination of these substituents can enhance its reactivity and binding affinity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179.00 g/mol

IUPAC Name

5,6-dichloro-1-methylpyridazin-4-one

InChI

InChI=1S/C5H4Cl2N2O/c1-9-5(7)4(6)3(10)2-8-9/h2H,1H3

InChI Key

PRUZVHQMYHYPIH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)C=N1)Cl)Cl

Origin of Product

United States

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